

Cisapride's Mechanism of Action on Enteric Neurons: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility by primarily acting on the enteric nervous system.[1] Its principal mechanism involves agonism at serotonin 5-HT4 receptors, which facilitates the release of acetylcholine from myenteric plexus neurons.[2][3][4] This action increases smooth muscle contraction and coordination throughout the gastrointestinal tract.[5][6] However, cisapride's clinical use has been significantly restricted due to serious cardiac side effects, primarily stemming from its potent blockade of the hERG potassium channel.[7][8][9] This guide provides an in-depth analysis of cisapride's molecular interactions with enteric neurons, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: 5-HT4 Receptor Agonism

Cisapride's prokinetic effects are predominantly mediated through its activity as a serotonin 5-HT4 receptor agonist.[1][2] By binding to and activating 5-HT4 receptors on presynaptic terminals of cholinergic enteric neurons, cisapride enhances the release of acetylcholine (ACh).[2][3][10] This increased ACh availability at the neuromuscular junction of the gut wall stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.[2] This indirect parasympathomimetic action is central to its



therapeutic effects in conditions like gastroparesis and gastroesophageal reflux disease (GERD).[5][11]

Signaling Pathway of Cisapride-Induced Acetylcholine Release

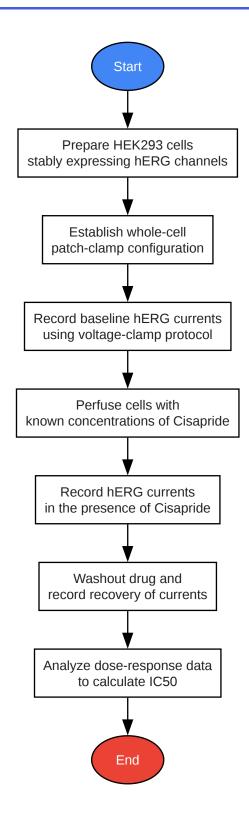












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